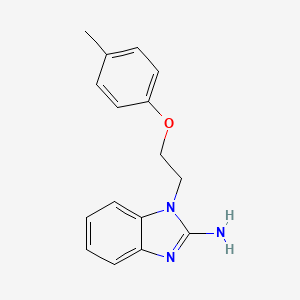

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

描述

Historical Context of Benzimidazole Research Framework

Benzimidazole, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, was first isolated in 1872 during investigations into vitamin B~12~ degradation products. Early work by Hoebrecker demonstrated its synthesis via the reduction of 2-nitro-4-methylacetanilide, laying the foundation for exploring its bioactivity. The discovery that 5,6-dimethylbenzimidazole constitutes a core component of vitamin B~12~ catalyzed interest in benzimidazole derivatives as purine analogs capable of modulating biological systems. By the mid-20th century, systematic studies by Woolley and others revealed benzimidazole’s ability to mimic purines, leading to its classification as a "privileged scaffold" for drug development.

Position of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine in Medicinal Chemistry

The target compound features a benzimidazole core substituted at the 1-position with a 2-(p-tolyloxy)ethyl group and at the 2-position with an amine (C~16~H~17~N~3~O). This structural profile aligns with modern strategies to enhance benzimidazole derivatives’ pharmacokinetic properties through strategic functionalization. The p-tolyloxyethyl moiety introduces lipophilic character, potentially improving membrane permeability, while the 2-amine group provides a hydrogen-bonding site for target engagement. Such modifications reflect iterative optimization efforts observed in antihypertensive (e.g., telmisartan) and antiparasitic (e.g., albendazole) benzimidazole-based drugs.

Current Research Trajectories and Academic Interest

Recent studies emphasize green synthesis methods and structure-activity relationship (SAR) analyses of substituted benzimidazoles. For this compound, academic interest centers on:

- Synthetic Accessibility : Routes involving o-phenylenediamine condensations with nitriles or aldehydes, followed by N-alkylation.

- Targeted Biological Activities : Preliminary data from analogous compounds suggest potential kinase inhibition and antimicrobial properties, though specific studies on this derivative remain sparse.

- Computational Modeling : Molecular docking studies predict interactions with ATP-binding pockets in protein kinases, leveraging the amine’s hydrogen-bonding capacity.

Privileged Scaffold Characteristics and Research Implications

Benzimidazole’s "privileged scaffold" status arises from its structural versatility, enabling:

- Diverse Pharmacological Profiles : Minor substituent changes yield antivirals, antifungals, and anticancer agents.

- Thermodynamic Stability : The aromatic system ensures metabolic resistance, prolonging biological half-life.

- Synthon Compatibility : Compatibility with Michael additions, nucleophilic substitutions, and cyclocondensations facilitates combinatorial library development.

For this compound, these characteristics suggest untapped potential in targeting inflammation-related pathways or microbial enzymes, warranting further empirical validation.

属性

IUPAC Name |

1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-12-6-8-13(9-7-12)20-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNQVSXTNUGNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-ylamine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-ylamine

- Molecular Formula: C16H17N3O

- Molecular Weight: 267.33 g/mol

- Purity: 90% .

Physical Properties:

The compound exhibits various biological activities that are primarily attributed to its structural features. The benzimidazole core is known for its ability to interact with multiple biological targets, including enzymes and receptors. The presence of the p-tolyloxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that compounds with a benzimidazole structure can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased rates of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Modulation of ATP-Binding Cassette Transporters

Research indicates that this compound may act as a modulator of ATP-binding cassette (ABC) transporters. These transporters play a crucial role in drug absorption and resistance mechanisms in cancer therapy. By modulating these transporters, the compound could enhance the efficacy of existing chemotherapeutic agents .

科学研究应用

Antiviral Activity

One of the significant applications of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is its potential as an antiviral agent. Research indicates that compounds within the benzimidazole family have shown efficacy against various viral infections, particularly those caused by hepatitis viruses. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function and preventing viral replication .

Case Study: Hepatitis C Treatment

A notable study explored the use of benzimidazole derivatives in treating Hepatitis C virus (HCV) infections. The research demonstrated that these compounds could enhance antiviral responses when used in combination with existing therapies like interferon and ribavirin. The study highlighted the mechanism by which these compounds inhibit viral entry into hepatocytes, emphasizing their role as a supplementary treatment option for chronic HCV infections .

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for synthesizing functional materials, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable complexes with metal ions enhances its utility in creating materials with specific electronic properties .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

- Structure: The meta isomer (CAS: 325740-00-9) differs in the substitution position of the methyl group on the phenoxy ring.

- However, the para isomer’s linear geometry facilitates stronger π-π interactions, improving crystallinity and thermal stability .

- Applications : Both isomers are discontinued commercially (CymitQuimica), suggesting challenges in synthesis or niche applications .

1-[2-(4-Methoxyphenoxy)-ethyl]-1H-benzoimidazol-2-ylamine (CAS: 325822-94-4)

- Key Differences : Replaces the p-tolyl methyl group with a methoxy group.

- Physicochemical Properties :

- Biological Implications : The electron-donating methoxy group may enhance hydrogen-bond acceptor capacity, influencing receptor binding in antimicrobial assays .

1-(2-Piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine (CAS: 435342-20-4)

- Structure : Features a piperidine ring instead of the tolyloxy-ethyl group.

- Properties :

- Basicity : Increased due to the aliphatic amine in piperidine.

- Solubility : Likely higher in aqueous acidic conditions compared to the ether-linked target compound.

- Hazard Profile: Classified as an irritant (Xi), limiting its handling compared to the non-irritant tolyloxy derivative .

Trifluoromethyl-Substituted Analogues (e.g., EP 1 926 722 B1)

- Example: (5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile.

- Key Features :

- Lipophilicity : Enhanced by trifluoromethyl groups, improving blood-brain barrier penetration.

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life .

常见问题

Basic Question: What synthetic methodologies are commonly employed for synthesizing 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine?

Answer:

The synthesis typically involves multi-step reactions starting from 2-aminobenzimidazole derivatives. A common approach includes:

- Condensation reactions : Reacting 2-aminobenzimidazole with a substituted ethyl bromide (e.g., 2-p-Tolyloxy-ethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux conditions .

- Functionalization : Introducing the p-tolyloxyethyl group via nucleophilic substitution, as seen in analogous compounds like 1-(2-Fluorobenzyl)-1H-benzoimidazol-2-ylamine .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity .

Basic Question: How is the structural integrity of this compound validated in academic research?

Answer:

Key analytical techniques include:

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths and angles (e.g., benzimidazole ring planarity, dihedral angles of the tolyloxy group) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced Question: How can researchers optimize the synthesis yield and purity of this compound?

Answer:

Optimization strategies involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) or phase-transfer catalysts to enhance reaction efficiency .

- Solvent selection : Polar solvents (e.g., DMSO) improve solubility of intermediates; mixed solvents reduce side reactions .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates .

- In-line monitoring : Techniques like TLC or HPLC track reaction progress and intermediate stability .

Advanced Question: What computational methods are used to predict the electronic and steric properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .

- Molecular Dynamics (MD) : Simulates conformational flexibility of the ethyleneoxy linker and interactions with biological targets .

- Docking studies : Models binding affinities with enzymes (e.g., kinases or cytochrome P450) using crystallographic data from related benzimidazoles .

Advanced Question: What strategies enable functionalization of the benzimidazole core for structure-activity relationship (SAR) studies?

Answer:

- Electrophilic substitution : Introduce halogens or nitro groups at the benzimidazole C5/C6 positions using HNO₃/H₂SO₄ or NBS .

- Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the tolyloxy moiety for enhanced bioactivity .

- Side-chain modification : Replace the p-tolyloxy group with substituted phenoxy or alkyl chains to study steric effects .

Advanced Question: How can researchers address contradictions between crystallographic data and spectroscopic results?

Answer:

- Multi-technique validation : Compare X-ray data (bond lengths/angles) with DFT-optimized geometries and NMR chemical shift predictions .

- Dynamic effects : Use variable-temperature NMR to assess conformational mobility in solution vs. solid state .

- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors) and spectroscopic resolution (e.g., signal-to-noise ratios) .

Advanced Question: What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Answer:

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。